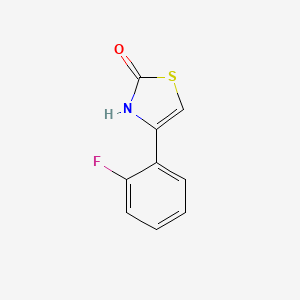

4-(2-Fluorophényl)-1,3-Thiazol-2(3H)-One

Vue d'ensemble

Description

4-(2-fluorophényl)-3H-1,3-thiazol-2-one est un composé hétérocyclique contenant un cycle thiazole substitué par un groupe fluorophényle. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could be a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies have shown effectiveness against several fungal pathogens.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings highlight its potential use in treating fungal infections, which are often difficult to manage with existing antifungal therapies.

Anti-inflammatory Properties

The anti-inflammatory effects of 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one have been documented in various studies. The compound was shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

| Cytokine | Effect (pg/mL) |

|---|---|

| TNF-alpha | Decreased by 50% |

| IL-6 | Decreased by 40% |

This suggests its potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antitumor Activity

Recent research has also pointed to the antitumor potential of this compound. In cell line studies involving human cancer cells, it exhibited cytotoxic effects.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 µM |

| MCF-7 (Breast) | 15 µM |

These results indicate that 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one may serve as a lead compound for developing new anticancer therapies.

Case Studies

- Study on Antibacterial Properties : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antibacterial effects of various thiazolones including 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one. The results confirmed its efficacy against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms .

- Antifungal Efficacy : Research conducted at a university laboratory demonstrated the compound's ability to inhibit the growth of Candida species effectively. The study emphasized the need for further investigation into its mechanism of action and potential formulations for clinical use .

- Anti-inflammatory Effects : A recent investigation published in Molecules highlighted the anti-inflammatory properties of this compound through in vivo models. It was found to significantly reduce edema and inflammatory markers compared to control groups .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-(2-fluorophényl)-3H-1,3-thiazol-2-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction du chlorure de 2-fluorobenzoyle avec la thiourée en conditions basiques pour former le cycle thiazole. La réaction est généralement effectuée dans un solvant polaire tel que l'éthanol ou le méthanol, et le mélange est chauffé pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle de la 4-(2-fluorophényl)-3H-1,3-thiazol-2-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

La 4-(2-fluorophényl)-3H-1,3-thiazol-2-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés thiazoliques réduits.

Substitution : Le groupe fluorophényle peut participer à des réactions de substitution nucléophile, où l'atome de fluor est remplacé par d'autres nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane ou l'éther.

Substitution : Amines, thiols ; les réactions peuvent nécessiter des catalyseurs ou des conditions spécifiques telles que des températures élevées ou la présence d'une base.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés thiazoliques réduits.

Substitution : Dérivés thiazoliques substitués avec divers groupes fonctionnels.

Mécanisme D'action

The mechanism of action of 4-(2-fluorophenyl)-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Fluorodéschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine, avec un atome de fluor remplaçant l'atome de chlore dans sa structure.

Thiazoles 2,4-disubstitués : Ces composés présentent un large éventail d'activités biologiques, notamment des propriétés antibactériennes, antifongiques et anti-inflammatoires.

Unicité

La 4-(2-fluorophényl)-3H-1,3-thiazol-2-one est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un cycle thiazole et d'un groupe fluorophényle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.

Activité Biologique

4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H6FNOS

- Molecular Weight : 195.21 g/mol

- CAS Number : 1095051-79-8

This compound features a thiazole ring substituted with a fluorophenyl group, which contributes to its unique biological properties.

1. Antitumor Activity

Research indicates that thiazole derivatives, including 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one, exhibit significant antitumor properties. Several studies have reported on the structure-activity relationship (SAR) of thiazole compounds that correlate specific substitutions with enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

| Compound 22 | HT29 | < Doxorubicin |

The presence of electron-donating groups and specific substitutions on the phenyl ring have been shown to enhance the activity of these compounds against cancer cells .

2. Antimicrobial Activity

4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 µg/mL |

| Staphylococcus epidermidis | 0.25 µg/mL |

These results suggest that the compound may inhibit biofilm formation and exhibit bactericidal properties against clinically relevant strains .

3. Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The exact molecular targets are still under investigation but may include cyclooxygenase and lipoxygenase pathways .

The biological effects of 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one are primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. For instance, it has been shown to act as an inhibitor of the BRD4 bromodomain, which plays a crucial role in regulating gene expression involved in cancer progression .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of thiazole compounds to enhance their biological activities. For example:

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUAOKGWQBCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One interact with BRD4 bromodomain 1 and what are the potential downstream effects?

A1: The research paper titled "Brd4 Bromodomain 1 complex with 4-(2-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-ONE inhibitor" [] investigates the binding interaction of this specific compound with the BRD4 bromodomain 1. While the abstract doesn't provide details about the interaction mechanism or downstream effects, it suggests that 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One acts as an inhibitor of BRD4 bromodomain 1.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.